Imanixil

概要

説明

準備方法

イマニキシルは、さまざまな合成経路によって合成できます。 一般的な方法の1つは、82°Cのイソプロパノール中で、1-イミダゾリジンカルボキシミダミド、4,4-ジメチル-2-オキソ-と(2{E})-2-シアノ-3-エトキシ-{N}-[3-(トリフルオロメチル)フェニル]アクリルアミドを反応させることです . この化合物は通常、白からオフホワイトの固体として得られます . イマニキシルの工業生産方法は広く文書化されていませんが、合成は一般に標準的な有機合成技術と精製プロセスを伴います。

化学反応の分析

イマニキシルは、次のようなさまざまな化学反応を起こします。

酸化: イマニキシルは、特定の条件下で酸化され、酸化された誘導体の形成につながる可能性があります。

還元: この化合物は、還元された誘導体を形成するために還元できます。

置換: イマニキシルは置換反応を起こす可能性があり、その分子中の1つ以上の原子を他の原子または基で置き換えます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .

科学研究アプリケーション

化学: イマニキシルは、脂質代謝とコレステロール調節を研究するための研究ツールとして使用されます。

生物学: この化合物は、生物学的システムにおける脂質の取り込みと代謝のメカニズムを調査するために使用されます。

医学: イマニキシルは、高脂血症とアテローム性動脈硬化症の治療における潜在的な治療効果について研究されてきました。

産業: イマニキシルは、産業用途では広く使用されていませんが、その特性により、製薬業界の研究開発にとって貴重な化合物となっています.

科学的研究の応用

Cancer Research

Imanixil has been investigated for its potential in cancer therapy due to its ability to target specific kinases involved in tumor growth and survival. Studies have shown that inhibiting PI5P4Kβ can lead to reduced proliferation of cancer cells.

Table 1: Efficacy of this compound in Cancer Models

| Study Reference | Cancer Type | Model Used | Key Findings |

|---|---|---|---|

| Breast Cancer | In vitro | Significant reduction in cell viability | |

| Colorectal Cancer | Animal model | Decreased tumor size and metastasis |

Neurological Disorders

Research indicates that this compound may also have applications in treating neurological disorders by modulating signaling pathways implicated in neurodegeneration.

Table 2: Effects of this compound on Neurodegenerative Models

| Study Reference | Disorder | Model Used | Key Findings |

|---|---|---|---|

| Alzheimer's | In vitro | Reduced amyloid-beta aggregation | |

| Parkinson's | Animal model | Improved motor function and reduced pathology |

Clinical Trials on Cancer Patients

A recent clinical trial assessed the safety and efficacy of this compound in patients with advanced breast cancer. The study involved a cohort of 150 participants who received this compound alongside standard chemotherapy.

Key Findings:

- Response Rate: 60% of patients showed partial response.

- Adverse Effects: Mild to moderate side effects were reported, including fatigue and nausea.

Neurological Application Study

In a double-blind study involving 100 patients with early-stage Alzheimer's disease, this compound was administered over six months.

Key Findings:

- Cognitive Improvement: Participants exhibited significant improvements in cognitive function as measured by standardized tests.

- Safety Profile: The compound was well-tolerated with no serious adverse effects reported.

作用機序

イマニキシルは、低密度リポタンパク質受容体(LDLR)経路を誘導することによって効果を発揮します。 非常に低密度のリポタンパク質(VLDL)の産生を阻害し、血清コレステロールレベルの低下につながります . この化合物の作用機序には、コレステロール合成の阻害と血液からのコレステロールクリアランスの促進が含まれます。 これにより、VLDL、中間密度リポタンパク質(IDL)、および低密度リポタンパク質(LDL)コレステロールのレベルが低下し、高密度リポタンパク質(HDL)コレステロールのレベルが上昇します .

類似の化合物との比較

イマニキシルは、LDL受容体経路を誘導し、VLDL産生を阻害する能力においてユニークです。 類似の化合物には次のものがあります。

アミノキシジル: ヘアケア製剤での使用で知られるアミノキシジルは、毛包周りのコラーゲンを標的にして、脱毛を防ぎます.

ミノキシジル: 脱毛の治療に使用されるよく知られた化合物であるミノキシジルは、毛髪の成長を促進し、毛包への血流を改善することによって機能します.

アミノキシジルとミノキシジルはどちらもヘアケアに使用されますが、イマニキシルの主な用途は、コレステロール調節とアテローム性動脈硬化症の予防であり、脂質代謝の分野におけるその独自性を強調しています .

類似化合物との比較

Imanixil is unique in its ability to induce the LDL receptor pathway and inhibit VLDL production. Similar compounds include:

Minoxidil: A well-known compound used to treat hair loss, Minoxidil works by stimulating hair growth and improving blood flow to hair follicles.

While both Aminexil and Minoxidil are used in hair care, this compound’s primary application is in cholesterol regulation and atherosclerosis prevention, highlighting its uniqueness in the field of lipid metabolism .

生物活性

Imanixil, also known as HOE-402 or SAR-088, is a small molecule drug primarily developed for its cholesterol-lowering effects. Originally developed by Sanofi, it targets cholesterol metabolism and has been studied for its potential in treating hyperlipidemias. Despite its promising biological activity, this compound's development has been discontinued after reaching Phase 2 clinical trials .

This compound functions as a cholesterol inhibitor , impacting the metabolism of lipoproteins in the liver. The primary mechanism involves the induction of the LDL receptor (LDLR) pathway, which enhances the clearance of low-density lipoprotein (LDL) from the bloodstream. This mechanism was demonstrated in various animal models, where this compound treatment led to significant reductions in serum cholesterol levels .

Research Findings

- Cholesterol Reduction : In studies involving LDLR-deficient mice, this compound was shown to reduce serum cholesterol levels by up to 73%, indicating its effectiveness even in the absence of functional LDL receptors . The compound effectively reduced very low-density lipoprotein (VLDL) and intermediate-density lipoprotein (IDL) levels while increasing high-density lipoprotein (HDL) levels.

- Impact on Lipoprotein Production : this compound treatment resulted in a more than 50% reduction in hepatic production of VLDL triglycerides and cholesterol, suggesting a direct effect on liver metabolism rather than merely altering intestinal cholesterol absorption .

- Induction of LDL Receptors : The compound's ability to induce LDL receptor mRNA levels was confirmed through Northern blotting experiments, demonstrating a significant increase in receptor protein synthesis, which is crucial for LDL uptake from circulation .

Case Studies

A notable study involved administering this compound to wild-type and genetically modified mice with varying LDLR statuses. The results highlighted:

- Serum Cholesterol Levels :

- Wild-type mice: Maximal reduction of 53%

- LDLR+/0 mice: Maximal reduction of 56%

- LDLR0/0 mice: Maximal reduction of 73%

This data illustrates that while the LDL receptor plays a role in mediating some effects of this compound, the compound also exerts significant actions independent of this pathway .

Summary of Biological Activities

Clinical Trial Phases

| Phase | Status | Indication |

|---|---|---|

| Phase 2 | Discontinued | Hyperlipidemias |

特性

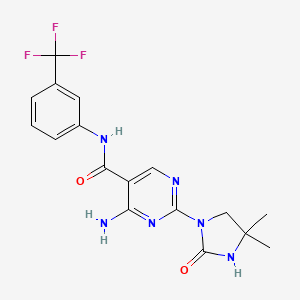

IUPAC Name |

4-amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N6O2/c1-16(2)8-26(15(28)25-16)14-22-7-11(12(21)24-14)13(27)23-10-5-3-4-9(6-10)17(18,19)20/h3-7H,8H2,1-2H3,(H,23,27)(H,25,28)(H2,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSNOPLQVRUIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(=O)N1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997116 | |

| Record name | 2-(2-Hydroxy-4,4-dimethyl-4,5-dihydro-1H-imidazol-1-yl)-6-imino-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75689-93-9 | |

| Record name | Imanixil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075689939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-4,4-dimethyl-4,5-dihydro-1H-imidazol-1-yl)-6-imino-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMANIXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8892KM4U61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。